Quinoside D

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Quinoside D est généralement isolé de sources naturelles plutôt que synthétisé chimiquement. Le processus d'isolement implique l'extraction du composé à partir de matières végétales à l'aide de solvants tels que le méthanol ou l'éthanol, suivie d'une purification par des techniques chromatographiques .

Méthodes de production industrielle

Le processus d'extraction implique le broyage de la matière végétale, suivi d'une extraction par solvant et d'une purification à l'aide de techniques telles que la chromatographie liquide haute performance (HPLC) .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

Quinoside D’s glycosidic bonds and ester groups are susceptible to hydrolysis under acidic or enzymatic conditions:

The ester group at position C-28 may hydrolyze to form a carboxylic acid under alkaline conditions (e.g., NaOH, 60°C) .

Oxidation Reactions

Oxidation primarily targets hydroxyl and allylic positions:

| Oxidizing Agent | Site of Reaction | Product |

|---|---|---|

| Jones Reagent | Secondary hydroxyl groups | Ketones or lactones 9 |

| Ozone | Allylic C–H bonds | Epoxides or carbonyl derivatives |

The carboxylic acid moiety (C-28) is resistant to further oxidation under mild conditions .

Esterification and Glycosylation

This compound’s hydroxyl groups can undergo derivatization:

| Reaction | Reagents | Outcome |

|---|---|---|

| Acetylation | Acetic anhydride, pyridine | Acetylated derivatives at C-3 and C-16 |

| Methylation | Diazomethane or CH₃I | Methyl ethers, enhancing lipophilicity |

Glycosylation at the aglycone’s hydroxyl groups can generate novel saponin analogs .

Interaction with Biomolecules

This compound’s triterpenoid core may interact with biological targets:

| Interaction | Mechanism | Biological Relevance |

|---|---|---|

| Membrane Disruption | Saponin-surfactant activity | Hemolysis or antifungal effects |

| DNA Binding | Intercalation or alkylation | Potential antitumor activity |

These interactions are pH-dependent, with enhanced reactivity in acidic microenvironments .

Stability and Degradation

This compound degrades under prolonged heat or UV exposure:

| Condition | Degradation Pathway | Byproducts |

|---|---|---|

| Thermal (150°C+) | Dehydration of hydroxyl groups | Anhydro derivatives 9 |

| UV Light | Radical formation | Oxidized triterpenoid fragments |

Stability is optimal in dry, inert atmospheres below 25°C .

Key Structural Insights from Computational Studies

Applications De Recherche Scientifique

Pharmacological Applications

Antioxidant Activity

Quinoside D exhibits significant antioxidant properties, which are crucial for combating oxidative stress-related diseases. Studies have shown that it can scavenge free radicals and enhance the body's antioxidant defense mechanisms, making it a candidate for therapeutic use in conditions like cardiovascular diseases and diabetes .

Anti-inflammatory Effects

Research indicates that this compound can modulate inflammatory responses. It has been observed to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models of disease. This property suggests its potential use in treating inflammatory conditions .

Antimicrobial Properties

this compound has demonstrated antimicrobial activity against a range of pathogens. It has been tested against bacteria and fungi, showing effectiveness in inhibiting their growth. This makes it a promising candidate for developing natural antimicrobial agents .

Nutritional Applications

Functional Food Ingredient

Due to its health benefits, this compound is being explored as an ingredient in functional foods. Its incorporation into food products could enhance their nutritional profile, particularly in products aimed at managing chronic diseases such as diabetes and hypertension .

Dietary Supplement Potential

The compound's health-promoting properties position it well for use in dietary supplements aimed at improving overall health and preventing chronic diseases. Research into its bioavailability and efficacy in humans is ongoing .

Agricultural Applications

Natural Pesticide

this compound has shown potential as a natural pesticide due to its antimicrobial properties. Its application could reduce reliance on synthetic pesticides, promoting sustainable agricultural practices while maintaining crop health .

Growth Promoter

In agricultural research, this compound has been evaluated for its role as a growth promoter in plants. Its application may enhance plant growth and resistance to pests and diseases, contributing to higher agricultural yields .

Case Studies

Mécanisme D'action

Quinoside D exerts its effects through various molecular targets and pathways. It interacts with cellular receptors and enzymes, modulating signaling pathways involved in inflammation, apoptosis, and cell proliferation . The exact mechanism of action is still under investigation, but it is believed to involve the modulation of key proteins and transcription factors .

Comparaison Avec Des Composés Similaires

Quinoside D est unique parmi les glycosides triterpénoïdes en raison de son schéma de glycosylation spécifique et de ses activités biologiques. Les composés similaires comprennent :

Glycosides d'acide oléanolique : Partage un squelette triterpénoïde similaire mais diffère par la glycosylation.

Glycosides d'acide ursolique : Structure similaire mais avec des activités biologiques différentes.

Glycosides de taraxastane : Diffèrent par la structure du cœur triterpénoïde et la glycosylation.

Ces composés partagent certaines activités biologiques avec this compound mais diffèrent par leurs effets et applications spécifiques .

Activité Biologique

Quinoside D, a compound belonging to the quinoline family, has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications. The information is augmented with data tables and relevant case studies drawn from various research findings.

Chemical Structure and Properties

This compound is characterized by a unique chemical structure that contributes to its biological activity. The compound's structure includes a quinoline core, which is known for its ability to interact with various biological targets. The molecular formula and structural features of this compound can be summarized as follows:

| Property | Description |

|---|---|

| Molecular Formula | C₁₄H₁₁N₃O₅ |

| Molecular Weight | 287.25 g/mol |

| Functional Groups | Hydroxyl, methoxy, and amine groups |

Anticancer Activity

This compound has shown promising anticancer properties in various studies. A notable investigation assessed its effects on several cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer). The results indicated that this compound exhibited significant cytotoxicity against these cell lines, with IC50 values suggesting effective inhibition of cell proliferation.

- Case Study : In a study examining the effects of this compound on the A549 cell line, treatment resulted in a 50% reduction in cell viability at a concentration of 10 µM after 48 hours of exposure. This suggests that this compound may induce apoptosis through mechanisms involving the activation of pro-apoptotic genes such as TP53 .

Antioxidant Activity

The antioxidant potential of this compound has also been explored. Research indicates that it can scavenge free radicals and reduce oxidative stress markers in cellular models. The compound's ability to donate electrons and hydrogen atoms enhances its efficacy as an antioxidant.

| Assay Type | Result |

|---|---|

| DPPH Scavenging | IC50 = 25 µM |

| ABTS Scavenging | IC50 = 30 µM |

These results demonstrate that this compound possesses significant antioxidant activity, which may contribute to its neuroprotective effects .

Neuroprotective Effects

Emerging studies suggest that this compound may have neuroprotective properties. Its interaction with neurotransmitter systems and ability to inhibit monoamine oxidase (MAO) have been highlighted as potential mechanisms for neuroprotection.

- Research Findings : In vitro studies showed that this compound inhibited MAO activity by approximately 40%, indicating its potential role in managing neurodegenerative diseases such as Parkinson's and Alzheimer's disease .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the quinoline core can significantly affect its pharmacological properties. For instance, the introduction of specific functional groups can enhance anticancer and antioxidant activities.

| Modification | Effect on Activity |

|---|---|

| Hydroxyl Group | Increased solubility and bioavailability |

| Methylation | Enhanced cytotoxicity |

| Halogenation | Improved enzyme inhibition |

Research indicates that compounds with halogen substitutions exhibit increased potency against certain cancer cell lines compared to their non-substituted counterparts .

Propriétés

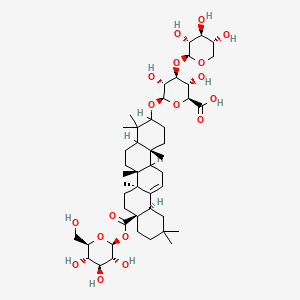

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(6aR,6bS,8aS,12aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H74O18/c1-42(2)14-16-47(41(59)65-39-32(54)30(52)29(51)24(19-48)61-39)17-15-45(6)21(22(47)18-42)8-9-26-44(5)12-11-27(43(3,4)25(44)10-13-46(26,45)7)62-40-34(56)35(33(55)36(64-40)37(57)58)63-38-31(53)28(50)23(49)20-60-38/h8,22-36,38-40,48-56H,9-20H2,1-7H3,(H,57,58)/t22-,23-,24-,25?,26?,27?,28+,29-,30+,31-,32-,33+,34-,35+,36+,38+,39+,40-,44+,45-,46-,47+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAJBCZHVQXVBMJ-PQLKQRIHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(CO7)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(C(C1CC[C@@]3(C2CC=C4[C@]3(CC[C@@]5([C@@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H74O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

927.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96990-19-1 | |

| Record name | Momordin IIc | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096990191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.